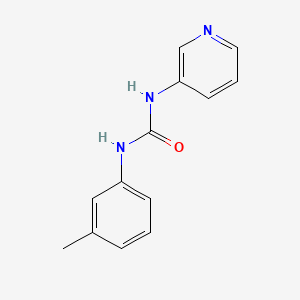

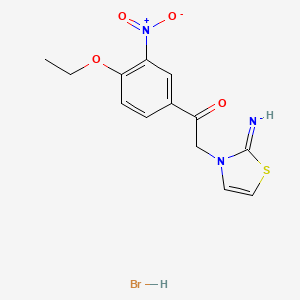

![molecular formula C20H31N3O2S B5541882 (4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5541882.png)

(4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, including the use of chiral auxiliaries for asymmetric synthesis, cyclopropanation, and ring-closing metathesis as key steps. For instance, Davies et al. (1996) described the use of rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes for the synthesis of functionalized cyclopropanes in a highly diastereoselective and enantioselective mode, which could be related to the synthesis strategy of the target compound (Davies et al., 1996).

Molecular Structure Analysis

Understanding the molecular structure of such compounds is critical for predicting their behavior and interactions with other molecules. Benedetti et al. (1976) conducted crystal structure analyses to determine the stereochemistry and conformations of similar prolinamide compounds, providing insights into their 3D arrangements and potential reactive sites (Benedetti et al., 1976).

Chemical Reactions and Properties

Prolinamides and their derivatives, such as the one , often exhibit catalytic properties in asymmetric synthesis reactions, such as aldol reactions. For example, research by Orlandi et al. (2013) on chiral prolinamides demonstrated their ability to catalyze aldol condensations with moderate to high enantioselectivities, highlighting the chemical reactivity of such compounds (Orlandi et al., 2013).

Physical Properties Analysis

The physical properties of prolinamide derivatives, including solubility, melting points, and crystallinity, can significantly affect their application potential. Studies on similar compounds provide valuable data on these aspects, aiding in the formulation and handling of these chemicals.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards other functional groups, and stability under various conditions, are pivotal for the application of prolinamide derivatives in synthetic chemistry. Research has shown that these compounds can serve as versatile organocatalysts, offering high enantioselectivity in reactions like aldol, Michael, and Diels-Alder reactions, as investigated by various scholars including Doherty et al. (2008) in their work on oxazoline-substituted prolinamides (Doherty et al., 2008).

Scientific Research Applications

Enantioselective Reactions

Aldol Reactions Catalysis : L-Prolinamide derivatives, related to (4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide, have been identified as active catalysts in direct aldol reactions. These catalysts show high enantioselectivities, particularly in the case of aromatic aldehydes, demonstrating their efficiency in asymmetric synthesis (Tang et al., 2004).

Novel Organic Molecules for Aldol Reaction : A prolinethioamide compound, structurally related to the compound , has been found effective in catalyzing direct aldol reactions of various aldehydes with high enantioselectivity, demonstrating the potential for creating a variety of chiral molecules (Wang et al., 2009).

Solvent-Free Asymmetric Direct Aldol Reaction : Studies have shown that certain prolinamide derivatives can catalyze asymmetric direct aldol reactions under solvent-free conditions, yielding products with high enantioselectivity (Guillena et al., 2008).

Antimicrobial and Anticancer Properties

Anti-HCV Agents : Symmetric molecules with a benzidine prolinamide core have shown inhibitory activity against Hepatitis C virus (HCV), indicating potential therapeutic applications (Abdel Karim et al., 2020).

Antibacterial Activity : Prolinamide derivatives have been synthesized with various side chains, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative microorganisms (Altamura et al., 1995).

Synthesis and Anticancer Activities : Substituted N-(4'-nitrophenyl)-L-prolinamides exhibit promising antiproliferative efficacies against various human carcinoma cell lines, highlighting their potential in cancer treatment (Osinubi et al., 2020).

properties

IUPAC Name |

(2S,4R)-4-(cyclohexanecarbonylamino)-N-propan-2-yl-1-(thiophen-3-ylmethyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O2S/c1-14(2)21-20(25)18-10-17(12-23(18)11-15-8-9-26-13-15)22-19(24)16-6-4-3-5-7-16/h8-9,13-14,16-18H,3-7,10-12H2,1-2H3,(H,21,25)(H,22,24)/t17-,18+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPMBAKLLBPXCK-MSOLQXFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CC(CN1CC2=CSC=C2)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)[C@@H]1C[C@H](CN1CC2=CSC=C2)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5541801.png)

![8-(1,3-benzodioxol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541804.png)

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2,6-dimethylpyrimidine](/img/structure/B5541838.png)

![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541863.png)

![3-(1-methylbutyl)-8-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541865.png)

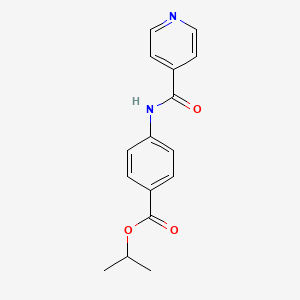

![N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541873.png)

![(1S*,5R*)-6-benzyl-3-[(5-methyl-2-pyrazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541881.png)

![4-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5541896.png)

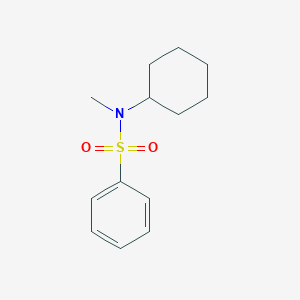

![N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B5541899.png)